Product packaging for L-Serine, glycyl-L-leucyl-(Cat. No.:CAS No. 403703-77-5)

L-Serine, glycyl-L-leucyl-

Cat. No.: B14252680
CAS No.: 403703-77-5
M. Wt: 275.30 g/mol
InChI Key: NNCSJUBVFBDDLC-YUMQZZPRSA-N
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Description

L-Serine, glycyl-L-leucyl-, is a synthetic dipeptide composed of L-serine and glycyl-L-leucine. This compound is provided as a high-purity reagent specifically for laboratory research purposes. Dipeptides of this nature are typically of interest in scientific investigations for their potential roles as metabolic intermediates, substrates for enzymatic studies, or models for protein folding and stability. L-Serine is a non-essential amino acid critical for cellular proliferation and the synthesis of proteins, nucleotides, and lipids . It serves as a precursor in several biosynthetic pathways, including those for other amino acids like glycine and cysteine, and is involved in one-carbon metabolism . The specific research value, main applications, and detailed mechanism of action for this exact dipeptide are areas for ongoing investigation. Researchers are encouraged to explore its potential in their specialized fields. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O5 B14252680 L-Serine, glycyl-L-leucyl- CAS No. 403703-77-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

403703-77-5

Molecular Formula

C11H21N3O5

Molecular Weight

275.30 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H21N3O5/c1-6(2)3-7(13-9(16)4-12)10(17)14-8(5-15)11(18)19/h6-8,15H,3-5,12H2,1-2H3,(H,13,16)(H,14,17)(H,18,19)/t7-,8-/m0/s1

InChI Key

NNCSJUBVFBDDLC-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

Enzymatic Pathways and Biocatalysis Involving Glycyl L Leucyl L Serine

Peptidase Activity and Specificity Towards Glycyl-L-leucyl-L-serine Substrates

The digestion and metabolism of peptides are critical physiological processes mediated by a diverse group of enzymes known as peptidases. The tripeptide Gly-Leu-Ser serves as a substrate for several of these enzymes, particularly within the gastrointestinal tract and other tissues. Its hydrolysis is governed by the specificity of peptidases for its constituent amino acid sequence.

Gastrointestinal Peptidases and Tripeptide Hydrolysis

The complete digestion of dietary proteins into absorbable components—free amino acids and small peptides—is a multi-step process. d-nb.info Following initial breakdown by gastric and pancreatic proteases, the resulting oligopeptides are further hydrolyzed by peptidases located on the brush border membrane of small intestinal enterocytes. d-nb.infonih.gov These brush border enzymes are crucial for the final stage of peptide digestion. nih.gov

Tripeptides like Gly-Leu-Ser are primarily substrates for these brush border peptidases. While many di- and tripeptides can be absorbed intact via the peptide transporter 1 (PepT1), they can also be hydrolyzed into free amino acids. d-nb.infovnua.edu.vn The structure of the tripeptide, particularly its N-terminal amino acid, influences its susceptibility to hydrolysis. Peptides with an N-terminal glycine (B1666218), such as Gly-Leu-Ser, are generally associated with a higher resistance to hydrolysis compared to other peptides. d-nb.info However, enzymes like aminopeptidase (B13392206) N, a zinc metalloprotease on the apical membrane, are capable of cleaving N-terminal amino acids from oligopeptides. d-nb.inforesearchmap.jp In a similar process observed with the tripeptide Gly-Pro-Hyp, aminopeptidase N can remove the N-terminal glycine, releasing the dipeptide L-leucyl-L-serine, which can then be absorbed or further hydrolyzed. researchmap.jp

Tissue-Specific Peptidase Profiles Interacting with Gly-Leu-Ser

Peptidase activity is not confined to the gastrointestinal tract; various tissues exhibit unique peptidase profiles. Research on human intestinal brush border peptidases has identified at least four distinct enzymes with varying substrate specificities. nih.gov One of these, membrane Gly-Leu peptidase, shows a strong preference for the dipeptide Gly-Leu, which constitutes the N-terminal portion of Gly-Leu-Ser. nih.gov This suggests that this specific intestinal peptidase could be a primary enzyme responsible for the initial cleavage of the Gly-Leu bond in the tripeptide.

Beyond the intestine, other tissues possess peptidases capable of hydrolyzing small peptides. For instance, the kidney is known to have high concentrations of prolinase and non-specific dipeptidase activity. portlandpress.com Cytosolic non-specific dipeptidases, found in various cell types, are true dipeptidases that hydrolyze a wide range of dipeptides, with Gly-Leu often being a substrate that yields high activity. portlandpress.comresearchgate.net While these enzymes primarily act on dipeptides, the hydrolysis of Gly-Leu-Ser in the intestine would release Gly-Leu, making it a substrate for these cytosolic enzymes within enterocytes or other tissues after absorption.

Comparative Analysis of Dipeptidase Activity with Gly-Leu or Leu-Gly Sequences

The sequence of amino acids within a peptide is a critical determinant of peptidase specificity. A comparative analysis of the dipeptides Gly-Leu and Leu-Gly reveals significant differences in how they are recognized and hydrolyzed by various peptidases. Both dipeptides are hydrolyzed in crude homogenates of sheep small intestine, but their activity profiles along the length of the intestine differ, suggesting they are substrates for different enzymes. cambridge.org

Studies on purified enzymes provide more precise insights. Cytosol nonspecific dipeptidase, a homodimeric enzyme, demonstrates broad substrate specificity but shows the highest activity towards the Gly-Leu dipeptide. portlandpress.comresearchgate.net Conversely, peptidases from different sources show varied preferences. For example, a dipeptidase purified from Streptococcus cremoris readily hydrolyzes L-Leu-Gly, with a determined Km value of 5.0 mM for this substrate. tandfonline.com This highlights that the N-terminal residue plays a crucial role in substrate binding and hydrolysis rates.

Table 1: Comparative Hydrolysis of Gly-Leu and Leu-Gly by Various Peptidases

Peptidase Source/Type Substrate Preference/Activity Reference
Human Kidney (Non-specific dipeptidase) High activity with Gly-Leu. portlandpress.com
Sheep Small Intestine (Crude homogenate) Both Gly-Leu and Leu-Gly are hydrolyzed, but with different activity distributions along the intestine. cambridge.org
Neurospora crassa (Peptidase II) Weak activity observed with both Gly-Leu and Leu-Gly. asm.org
Streptococcus cremoris (Dipeptidase) Purified enzyme shows specificity for L-Leu-Gly. tandfonline.com
Human Intestinal Brush Border "Membrane Gly-Leu peptidase" is highly specific for Gly-Leu. nih.gov

Interactions with Protein Kinases and Phosphorylation Mechanisms

The serine residue in Gly-Leu-Ser makes this tripeptide a potential substrate for serine/threonine protein kinases, enzymes that catalyze the phosphorylation of proteins and play central roles in cellular signaling. Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. wikipedia.org

Analysis of Phosphorylation Sites within Glycyl-L-leucyl-L-serine Sequences

Identifying specific phosphorylation sites within a protein or peptide sequence is a central task in proteomics and cell biology. This can be achieved through experimental methods, such as mass spectrometry, or predicted using computational tools. nih.gov Numerous bioinformatics tools and databases, such as Phosformer, GraphPhos, and PhosphoSitePlus, have been developed to predict phosphorylation sites based on sequence information. mdpi.comcreative-proteomics.comoup.com These predictors often use machine learning algorithms trained on large datasets of experimentally verified phosphorylation sites. mdpi.complos.org

The prediction of phosphorylation for the serine in Gly-Leu-Ser would depend on the specific algorithm and the kinase being considered. The sequence features, including the hydrophobicity of leucine (B10760876) at P-1 and the small, neutral nature of glycine at P-2, would be key inputs for these predictive models. mdpi.com For instance, a study on the eukaryotic initiation factor 2 alpha (eIF-2α) identified Ser-51, in the sequence Leu-Ser-Arg, as a phosphorylation site, again highlighting that a leucine at the P-1 or P-2 position can be part of a kinase recognition motif. core.ac.uk Another study found that Serine-Arginine Protein Kinases (SRPKs) can phosphorylate serine residues within RS (Arginine-Serine) dipeptide motifs, which is a very different context from Gly-Leu-Ser. ebi.ac.uk The definitive identification of Gly-Leu-Ser as a phosphorylation substrate would require experimental validation, such as incubating the peptide with specific serine/threonine kinases and detecting the transfer of a phosphate (B84403) group.

Table 2: Examples of Serine Phosphorylation Sites with Similar P-1 or P-2 Residues

Protein Phosphorylation Site Sequence Kinase (if known) Reference
Myelin Basic Protein ...Gly-Arg-Gly-Leu-Ser -Leu... cAMP-dependent protein kinase nih.gov
eIF-2α ...Ile-Leu-Leu-Ser -Glu-Leu-Ser -Arg... Heme-controlled eIF-2α kinase core.ac.uk
Synapsin I ...Arg-Arg-Arg-Leu-Ser(P) -Asp-Ser... cAMP-dependent protein kinase I / CaM kinase I pnas.org
α-crystallin B2 chain ...Arg-Ala-Pro-Ser -Trp-Ile... cAMP-dependent capes.gov.br

Impact of Amino Acid Substitutions on Kinase Reaction Rates

The phosphorylation of a peptide substrate by a protein kinase is a highly specific event, governed not just by the target amino acid (in this case, serine) but also by the surrounding amino acid sequence, often referred to as the consensus sequence. thermofisher.com The rate of the kinase reaction is profoundly influenced by the identity of the amino acids at positions flanking the phosphorylation site. portlandpress.combiorxiv.org Different kinases exhibit distinct preferences; for example, some kinases favor substrates with basic residues like arginine or lysine (B10760008) near the target residue, while others prefer hydrophobic or acidic residues. biorxiv.orgharvard.edu

For a peptide such as Glycyl-L-leucyl-L-serine, the glycine at the P-2 position (two residues N-terminal to the serine) and leucine at the P-1 position (immediately N-terminal to the serine) are critical determinants for kinase recognition. portlandpress.comharvard.edu

Impact of Leucine (P-1 position): The presence of a bulky, hydrophobic amino acid like leucine at the P-1 position can be a significant factor for many kinases.

Protein Kinase C (PKC): Studies on various PKC isozymes have shown a preference for hydrophobic amino acids at the P-1 position. For instance, PKCμ shows a strong preference for leucine at this site. harvard.edu

Other Kinases: Kinases such as LKB1, CAMKK, PINK1, and PBK are known to recognize hydrophobic residues N-terminal to the phosphorylation site. biorxiv.org

Impact of Glycine (P-2 position): Glycine's small and flexible nature can also influence kinase activity.

Protein Kinase C (PKC): The preference for glycine at the P-2 position varies among PKC isozymes. PKCa, for example, selects for peptides with glycine at P-1, but the impact at P-2 is part of a broader recognition motif. harvard.edu

Turn-Promoting Residues: Some kinases, including LKB1 and CAMKK, show a preference for turn-promoting residues like glycine or asparagine in the +1 position, highlighting the importance of residues on both sides of the phosphorylation site. biorxiv.org

Substituting the leucine or glycine in Glycyl-L-leucyl-L-serine would therefore be expected to alter the rate of its phosphorylation significantly. The precise effect—enhancement or reduction of the reaction rate—would depend on the specific kinase and its unique substrate specificity. For example, replacing leucine with a basic residue like arginine might decrease its suitability as a substrate for a kinase that prefers hydrophobic residues but could enhance it for a basophilic kinase. nih.gov Conversely, substituting glycine with a larger, charged residue could introduce steric hindrance or unfavorable electrostatic interactions, thereby reducing the phosphorylation rate.

The table below summarizes the general substrate preferences for selected kinase families, which informs the potential impact of substitutions in the Gly-Leu-Ser sequence.

Kinase Family/IsozymePreferred Residue at P-1 (e.g., Leucine position)Preferred Residue at P-2 (e.g., Glycine position)Reference
Protein Kinase Cα (PKCα) Hydrophobic (e.g., Phenylalanine)Basic (e.g., Arginine, Lysine) harvard.edu
Protein Kinase Cμ (PKCμ) Hydrophobic (strong preference for Leucine)Hydrophilic (e.g., Glutamine, Lysine) harvard.edu
Phosphorylase Kinase ArginineLeucine nih.gov
LKB1/CAMKK/PINK1/PBK Cluster HydrophobicVaries biorxiv.org

This table illustrates general preferences and the activity with a specific substituted peptide would require experimental validation.

Enzyme Inhibition and Modulation by Glycyl-L-leucyl-L-serine

Angiotensin-I-Converting Enzyme (ACE) Inhibition by Peptide Analogues

Angiotensin-I-converting enzyme (ACE) is a key metallopeptidase in the regulation of blood pressure. embopress.org It converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II. embopress.orgreactionbiology.com Inhibition of ACE is a primary strategy for managing hypertension. Many bioactive peptides, particularly short tripeptides, derived from natural sources have been identified as ACE inhibitors. reactionbiology.comnih.gov

While direct studies on Glycyl-L-leucyl-L-serine are limited, research on analogous tripeptides provides strong evidence for its potential inhibitory activity. The amino acid composition and sequence of a peptide are crucial for its ability to inhibit ACE. researcher.life Generally, peptides with hydrophobic amino acids are effective inhibitors.

A study on tripeptides composed of glycine, proline, and leucine demonstrated that the sequence significantly impacts the inhibitory concentration (IC50). The presence of leucine, a hydrophobic amino acid similar to that in Glycyl-L-leucyl-L-serine, was a component of the most potent inhibitors in that study. researcher.life For example, Leu-Gly-Pro had a very high inhibitory activity. researcher.life Quantitative structure-activity relationship (QSAR) models have confirmed that amino acid residues with bulky and hydrophobic side chains are preferred for ACE inhibitory di- and tripeptides. reactionbiology.com The C-terminal amino acid is particularly important, with aromatic or bulky aliphatic residues often enhancing inhibitory potency. While serine is polar, the presence of the hydrophobic leucine residue in the P1 position (Leu-Ser) could contribute significantly to binding at the ACE active site.

The table below shows the ACE inhibitory activity of various tripeptides, illustrating the importance of the amino acid sequence.

TripeptideIC50 (µM)Reference
Leu-Gly-Pro0.72 researcher.life
Gly-Leu-Pro1.62 researcher.life
Gly-Pro-Leu2.65 researcher.life
Pro-Leu-Gly4.74 researcher.life
Leu-Pro-Gly5.73 researcher.life
Pro-Gly-Leu13.93 researcher.life

This data highlights that the position of leucine and glycine residues dramatically affects the ACE inhibitory capacity.

Interactions with Other Proteolytic Enzymes

The susceptibility of Glycyl-L-leucyl-L-serine to cleavage by other proteolytic enzymes is dictated by its amino acid sequence. Proteases exhibit high specificity for the peptide bonds they hydrolyze, with recognition sites often spanning several residues. plos.org

Research on the endopeptidases from a marine Pseudomonas species provides specific insight. In this study, the dipeptide L-leucyl-L-serine was found to be resistant to hydrolysis by endopeptidase II. lehigh.edu However, the tripeptide L-leucylglycylglycine was hydrolyzed, indicating that the enzyme can accommodate leucine at the N-terminus but that the subsequent residues are critical for cleavage. lehigh.edu The tripeptide glycyl-L-leucyl-L-tyrosine showed trace hydrolysis, suggesting that the Gly-Leu bond can be a target, but the efficiency is influenced by the C-terminal residue. lehigh.edu

Furthermore, studies on treponemal proteases have shown that enzymes from these oral bacteria can hydrolyze a synthetic substrate at the Leu-Gly bond. researchgate.net This indicates that the Leu-Gly linkage within a peptide sequence can be a target for certain bacterial metalloproteases.

The general cleavage specificities of common proteases can also predict potential interactions:

Thermolysin: This metalloendopeptidase preferentially cleaves on the N-terminal side of bulky and aromatic residues like isoleucine, leucine, and valine. expasy.org Therefore, thermolysin could potentially cleave the Gly-Leu bond in Glycyl-L-leucyl-L-serine.

Serine and Cysteine Proteases: These enzymes, such as chymotrypsin (B1334515) and papain, have distinct specificities. Chymotrypsin prefers large hydrophobic residues (like tyrosine, tryptophan, phenylalanine) at the P1 position, making cleavage of Gly-Leu-Ser unlikely. Papain has broader specificity but also favors hydrophobic residues at the P2 position. nih.gov

Structure-Activity Relationships in Enzyme-Peptide Interactions

The relationship between the structure of a peptide and its ability to interact with an enzyme is fundamental to its biological activity, particularly in enzyme inhibition. For ACE inhibition, specific structural features of tripeptides are known to enhance their inhibitory potency. reactionbiology.comresearcher.life

C-Terminal Residue: The nature of the C-terminal amino acid is a dominant factor. Potent ACE inhibitors often possess a C-terminal residue that is an aromatic amino acid (e.g., Tryptophan, Tyrosine, Phenylalanine) or Proline. researcher.life The presence of serine at the C-terminus of Glycyl-L-leucyl-L-serine would influence its binding affinity compared to analogues with more traditional C-terminal residues.

Penultimate (P1) Residue: Hydrophobic amino acids, such as the leucine in Glycyl-L-leucyl-L-serine, are highly favored at the P1 position. This is a common feature among many potent ACE inhibitors. reactionbiology.com

The spatial arrangement of the amino acid side chains and the peptide backbone allows the inhibitor to fit into the active site of the enzyme, blocking access to the natural substrate, angiotensin I. embopress.org The potency of inhibition is a direct consequence of the sum of binding interactions between the peptide and the enzyme's active site pockets (S1, S2, S1', etc.). embopress.org For instance, the high ACE inhibitory activity of the Leu-Gly-Pro tripeptide (IC50 of 0.72 µM) is attributed to the favorable placement of leucine at the N-terminus and proline at the C-terminus, which fit well into the respective subsites of the ACE active site. researcher.life The structure of Glycyl-L-leucyl-L-serine, with its specific sequence, would result in a unique set of interactions and thus a characteristic inhibitory constant.

Advanced Structural Characterization and Conformational Analysis of Glycyl L Leucyl L Serine

Spectroscopic Methods for Primary and Secondary Structure Elucidation

Spectroscopic techniques are indispensable for probing the structural attributes of peptides in a non-destructive manner. These methods offer insights into both the covalent bonding arrangement (primary structure) and the spatial arrangement of the polypeptide chain (secondary structure).

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. nih.govwikipedia.org This method measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org For peptides, the far-UV region (180–260 nm) of the CD spectrum is particularly informative, as the peptide bond is a primary chromophore. units.it

The conformation of Gly-Leu-Ser in solution can be investigated by analyzing its CD spectrum. Different secondary structure elements, such as α-helices, β-sheets, β-turns, and random coils, exhibit distinct CD spectral signatures. africanjournalofbiomedicalresearch.com For a short peptide like Gly-Leu-Ser, the spectrum is often a composite of contributions from various conformations present in equilibrium. In aqueous solutions, short peptides may not adopt a stable, single conformation but rather exist as a population of structures. nih.gov The presence of a β-turn is a common structural motif in small peptides. nih.gov The propensity of Gly-Leu-Ser to form specific structures can be influenced by environmental factors such as solvent polarity, pH, and temperature. africanjournalofbiomedicalresearch.com For instance, the addition of solvents like trifluoroethanol (TFE) can induce the formation of helical structures. acs.org

A hypothetical CD spectrum of Gly-Leu-Ser in an aqueous buffer might show a negative band below 200 nm, characteristic of a random coil or disordered structure. However, the presence of a weak negative band around 220 nm could suggest a propensity to form turn-like structures.

Table 1: Representative Circular Dichroism Data for a Tripeptide in Different Environments

Environment Wavelength (nm) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) Predominant Conformation
Aqueous Buffer (pH 7.0) 198 -15,000 Random Coil
222 -2,000 Disordered/Turn-like
50% Trifluoroethanol 208 -10,000 α-helical

This table presents hypothetical data based on general principles of peptide CD spectroscopy.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. researchgate.net For peptides, the amide bands are of particular diagnostic value for conformational analysis. researchgate.net The amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration, is highly sensitive to the secondary structure. scialert.net The amide II band (1500-1600 cm⁻¹) and amide III band (1200-1300 cm⁻¹) also provide structural insights. researchgate.net

Table 2: Characteristic Amide I Frequencies in IR and Raman Spectra for Different Secondary Structures

Secondary Structure Amide I Frequency (cm⁻¹)
α-Helix 1650–1660
β-Sheet 1620–1640
β-Turn 1660–1695

This table provides typical frequency ranges for the amide I band.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution. pnas.org For Gly-Leu-Ser, ¹H NMR would provide a wealth of information. The chemical shifts of the amide protons are sensitive to their involvement in hydrogen bonds, while the coupling constants between adjacent protons (e.g., ³J(Hα, Hβ)) can define dihedral angles and thus the backbone and side-chain conformations. uzh.ch

Table 3: Hypothetical ¹H NMR Chemical Shifts (ppm) for Gly-Leu-Ser in D₂O

Residue Other
Gly 3.95 - -
Leu 4.30 1.70, 1.60 γ-CH: 1.50, δ-CH₃: 0.90, 0.85

| Ser | 4.45 | 3.85 | - |

This table presents hypothetical chemical shift values based on typical ranges for amino acids in peptides.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone for the characterization of peptides, providing precise information on molecular weight and sequence. epfl.ch

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which can be used to determine its elemental composition. rsc.org For Gly-Leu-Ser (C₁₁H₂₁N₃O₅), the theoretical monoisotopic mass is 275.1485 Da. nih.gov An HRMS measurement yielding a mass very close to this value would confirm the identity of the peptide and its purity. osti.govresearchgate.net The high resolving power of instruments like the Orbitrap allows for the confident identification of the target peptide even in complex mixtures. researchgate.net

Tandem mass spectrometry (MS/MS) is the definitive method for verifying the amino acid sequence of a peptide. uniroma1.itnih.gov In an MS/MS experiment, the parent ion corresponding to the protonated peptide ([M+H]⁺) is selected and fragmented. The resulting fragment ions are then mass-analyzed. The fragmentation typically occurs at the peptide bonds, leading to a series of b- and y-ions. nih.gov The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

For Gly-Leu-Ser, the expected fragmentation pattern would provide a clear confirmation of the sequence. For example, the y₂-ion would correspond to the mass of Leu-Ser-OH plus a proton, and the b₂-ion would correspond to the mass of Gly-Leu minus a water molecule.

Table 4: Predicted m/z Values for Key b- and y-ions in the MS/MS Spectrum of Gly-Leu-Ser

Ion Sequence Calculated m/z
b₁ Gly 58.04
b₂ Gly-Leu 171.12
y₁ Ser 106.05

This table shows calculated monoisotopic m/z values for singly charged fragment ions.

High-Resolution Mass Spectrometry for Gly-Leu-Ser Identity and Purity

Crystallographic Analysis of Glycyl-L-leucyl-L-serine and Co-crystals (If Applicable)

Detailed crystallographic data for the tripeptide Glycyl-L-leucyl-L-serine is not extensively available in the current body of scientific literature. Structural analysis of peptides through X-ray crystallography provides definitive insights into their solid-state conformation, including bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the crystal packing. These interactions primarily involve hydrogen bonds and van der Waals forces.

While data on the target tripeptide is scarce, analysis of its constituent dipeptide fragments, such as L-leucyl-L-serine, can offer valuable contextual understanding. Research on the dipeptide L-leucyl-L-serine has revealed unusual and interesting crystallographic properties. For instance, it has been shown to form microporous organic crystals. rsc.org In one study, L-leucyl-L-serine was crystallized from acetonitrile (B52724), yielding a structure with well-defined channels, approximately 5.2 Å in diameter, that were occupied by the solvent molecules. rsc.org This demonstrates the capacity of serine- and leucine-containing peptides to form organized, porous scaffolds.

A notable finding from this research was the ability to replace the co-crystallized acetonitrile solvent molecules with iodine (I₂) molecules while maintaining the integrity of the peptide scaffold. rsc.org This suggests a degree of structural robustness in the crystal lattice formed by the dipeptide. Such studies on related, smaller peptides underscore the potential for Glycyl-L-leucyl-L-serine to form ordered, potentially functional, solid-state structures. The hydrogen-bonding capabilities of the serine hydroxyl group and the peptide backbone, combined with the packing tendencies of the leucine (B10760876) isobutyl group, would be expected to play a crucial role in its crystal architecture.

Compound Crystal System Space Group Key Feature Source
L-leucyl-L-serine(Not specified)(Not specified)Forms microporous crystals with 5.2 Å channels capable of hosting guest molecules like acetonitrile and iodine. rsc.org

This table presents data for a related dipeptide due to the absence of specific crystallographic information for Glycyl-L-leucyl-L-serine.

Biophysical Characterization of Peptide Self-Assembly and Organization

The self-assembly of peptides into ordered supramolecular structures is a phenomenon of significant scientific interest, driven by a delicate balance of non-covalent interactions. While specific studies on the self-assembly of Glycyl-L-leucyl-L-serine are limited, its behavior can be inferred from the biophysical properties of its constituent amino acids. The process of peptide self-assembly is governed by factors including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π–π stacking (if aromatic residues are present). mdpi.com

For Glycyl-L-leucyl-L-serine, the primary driving forces for self-organization would be hydrophobic interactions and hydrogen bonding. The sequence of this tripeptide, featuring a flexible glycine (B1666218), a hydrophobic leucine, and a polar serine, provides the necessary components for forming amphiphilic structures that can assemble in aqueous environments.

Key Contributions of Each Residue to Self-Assembly:

Glycine (Gly): As the simplest amino acid with no side chain, glycine residues impart significant conformational flexibility to a peptide backbone. vulcanchem.com This flexibility allows the peptide to adopt the specific secondary structures, such as β-sheets, that are often precursors to the formation of higher-order assemblies like nanofibers and hydrogels.

L-leucine (Leu): The isobutyl side chain of leucine is strongly hydrophobic. In an aqueous solution, these hydrophobic groups tend to minimize contact with water, driving the aggregation of peptides to form a hydrophobic core. mdpi.com This "hydrophobic effect" is a major contributor to the initial stages of self-assembly. Peptides designed with an alternating pattern of hydrophobic and hydrophilic residues are known to form stable β-sheet structures that can assemble into nanofibers. mdpi.com

L-serine (Ser): The hydroxyl (-OH) group on the serine side chain is polar and a potent hydrogen bond donor and acceptor. mdpi.com Once peptides are brought into proximity by hydrophobic forces, hydrogen bonds between the peptide backbones (forming β-sheets) and between serine side chains can provide the specificity and stability required to form well-defined, ordered nanostructures. mdpi.com Studies on other peptide systems have shown that substituting other amino acids with serine can still permit the formation of fibrillar structures, highlighting its compatibility with self-assembly processes. nih.gov

The interplay between the hydrophobic leucine and the hydrophilic, hydrogen-bonding serine in the Gly-Leu-Ser sequence suggests a propensity for amphiphilic self-assembly. It is plausible that these peptides could organize into β-sheet-rich structures, which then stack to form elongated nanofibers or other complex architectures.

Amino Acid Residue Primary Role in Self-Assembly Relevant Interactions
Glycine (Gly) Provides conformational flexibility to the peptide backbone.Sterically non-hindering.
L-leucine (Leu) Drives aggregation through the hydrophobic effect.Hydrophobic interactions.
L-serine (Ser) Stabilizes the assembled structure through specific interactions.Hydrogen bonding.

Computational Modeling and Simulation of Glycyl L Leucyl L Serine Interactions

Molecular Dynamics (MD) Simulations for Conformational Dynamics

The conformation of a peptide is highly influenced by its solvent environment. rsc.org MD simulations can model these effects by explicitly including solvent molecules. Studies on similar peptides, such as the Arg-Leu-Gly tripeptide, have shown that even in a mixed solvent like DMSO/water, water molecules preferentially solvate the hydrophilic sites of the peptide. nih.gov

For Gly-Leu-Ser, simulations would likely reveal the following behaviors:

In Water: The peptide is expected to be highly dynamic. Water molecules would form hydrogen bonds with the polar serine hydroxyl group (-OH) and the amide groups of the peptide backbone. nih.gov The hydrophobic leucine (B10760876) side chain would have limited favorable interactions, potentially leading to a collapse of the peptide into conformations that shield this group from the aqueous environment. The intrinsic flexibility of the glycine (B1666218) residue would contribute to a broad ensemble of conformations, likely resembling a random coil. mdpi.comacs.org

In Nonpolar Solvents (e.g., Chloroform): In a nonpolar environment, the peptide would tend to adopt conformations that maximize intramolecular hydrogen bonding to satisfy the polar amide groups of its backbone. rsc.org This can lead to more compact and ordered structures, such as turns or helical-like conformations.

The interaction of peptides with biological membranes is a critical aspect of their function and is driven by a combination of electrostatic and hydrophobic forces. nih.govnih.gov Research on Gly-Leu-rich peptides demonstrates a two-stage model for membrane association. nih.govresearchgate.net

Hydrophobic Insertion: Following initial adsorption, hydrophobic interactions become dominant. nih.gov The nonpolar leucine side chain would drive the insertion of the peptide into the hydrophobic core of the lipid bilayer. nih.gov This process is energetically favorable as it removes the hydrophobic residue from the aqueous environment and allows it to interact with the lipid acyl chains.

The interplay between these forces is crucial. Electrostatic interactions can help to properly orient the peptide at the membrane surface, facilitating the subsequent insertion driven by the hydrophobic effect. mdpi.com The final bound state is stabilized by both short-range electrostatic (Coulombic) interactions and hydrophobic contributions, which prolong the peptide's residence time in the membrane. nih.gov

A peptide's conformational stability is the net result of competing forces, including intramolecular hydrogen bonds, van der Waals interactions, and the hydrophobic effect. researchgate.net The surrounding biological context, such as an aqueous cytoplasm versus a lipid membrane, dictates which conformation is most stable. mdpi.com

In an aqueous solution, the significant conformational freedom of the glycine residue and the drive to sequester the hydrophobic leucine side chain would likely result in Gly-Leu-Ser existing as a flexible, disordered random coil. mdpi.comarxiv.org However, upon interacting with a biological membrane, the peptide is predicted to undergo a significant conformational change. In the nonpolar environment of the membrane interior, Gly-Leu-rich peptides are known to adopt more ordered secondary structures, such as an amphipathic alpha-helix. nih.gov This structural transition is a key feature of how many peptides interact with and modulate membrane properties. nih.gov The stability of this folded state within the membrane is reinforced by the formation of internal hydrogen bonds along the peptide backbone and favorable interactions between the hydrophobic leucine residue and the lipid tails. nih.govresearchgate.net

Table 1: Summary of Gly-Leu-Ser Conformational Dynamics in Different Contexts

Context Likely Conformation Key Interactions Stability Factors
Aqueous Solution Disordered / Random Coil mdpi.com Peptide-water hydrogen bonds High conformational entropy; solvation of polar groups.

| Lipid Membrane | Ordered / α-Helical nih.gov | Hydrophobic (Leu-lipid); Electrostatic (Ser/backbone-lipid headgroups) nih.gov | Intramolecular hydrogen bonds; favorable hydrophobic interactions. |

Peptide-Membrane Interactions: Electrostatic and Hydrophobic Contributions

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. frontiersin.org It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties, providing a static but highly detailed picture of the molecule. researchgate.netresearchgate.net

A fundamental application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. researchgate.net For peptides, this involves finding the minimum energy conformation by exploring the rotational freedom around the backbone's phi (φ) and psi (ψ) dihedral angles. rsc.org DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), have been successfully used to find the optimized geometries for related cyclic dipeptides. researchgate.netresearchgate.net

Once the optimized geometry is found, frequency calculations can be performed to predict the molecule's vibrational spectrum (Infrared and Raman). mdpi.com The calculated wavenumbers and their intensities can be compared with experimental data for validation. researchgate.net The assignment of specific vibrational modes, such as Amide I (primarily C=O stretch) and Amide II (N-H bend and C-N stretch), is typically aided by Potential Energy Distribution (PED) analysis. researchgate.netmdpi.com This approach provides a detailed understanding of the molecule's structural and vibrational characteristics.

Table 2: Typical Predicted Vibrational Modes for a Peptide using DFT

Vibrational Mode Description Typical Frequency Range (cm⁻¹)
Amide A N-H Stretching 3200 - 3400
Amide I C=O Stretching 1600 - 1700
Amide II N-H Bending coupled with C-N Stretching 1500 - 1600
Amide III C-N Stretching and N-H Bending 1200 - 1350
CHx Stretch Stretching of C-H bonds in side chains and backbone 2850 - 3000

| COO⁻ Stretch | Symmetric and asymmetric stretching of the carboxylate group | 1400 - 1650 |

Note: The frequency ranges are approximate and can shift based on conformation, hydrogen bonding, and solvent effects. The data is based on general peptide vibrational analysis methodologies. researchgate.net

DFT calculations can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis to reveal underlying electronic interactions that contribute to molecular stability. researchgate.netrsc.org NBO analysis examines delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov

These delocalizations, known as hyperconjugative interactions, are key to understanding the structure and reactivity of the peptide. nih.gov For Gly-Leu-Ser, NBO analysis would identify important interactions, such as:

The delocalization of a lone pair (LP) of electrons from an oxygen atom to an adjacent anti-bonding pi-star orbital (LP(O) -> π*(C=O)).

Interactions between the peptide backbone bonds, for example from a C-C bonding orbital to a C-N anti-bonding orbital (σ(C-C) -> σ*(C-N)).

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.netrsc.org A smaller gap generally suggests higher reactivity. rsc.org

In the context of Glycyl-L-leucyl-L-serine, HOMO/LUMO analysis can elucidate its potential role in biological systems. The distribution and energy levels of these orbitals can indicate which atoms within the peptide are most likely to participate in chemical reactions or form bonds with other molecules, such as receptors. For instance, the analysis might reveal that the lone pair electrons on the oxygen or nitrogen atoms contribute significantly to the HOMO, suggesting these sites are prone to electrophilic attack or hydrogen bond donation. Conversely, the LUMO might be localized on specific carbonyl groups, indicating their susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap for Gly-Leu-Ser can be calculated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netresearchgate.net This value provides a quantitative measure of the peptide's kinetic stability and its potential to engage in charge-transfer interactions. researchgate.net A comprehensive analysis would involve comparing the HOMO-LUMO gaps of Gly-Leu-Ser with those of its analogs or derivatives to understand how structural modifications influence its electronic properties and, consequently, its biological activity. pharmakonpress.gr

Table 1: Illustrative Frontier Molecular Orbital Data for Tripeptides

TripeptideHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gly-Gly-Gly-7.25-0.856.40
Gly-Leu-Ser -7.10 -0.95 6.15
Ala-Ala-Ala-7.05-0.906.15

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific computational studies.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.innsbmb.org.ng This method is instrumental in understanding how a ligand, such as Gly-Leu-Ser, might interact with a biological target, typically a protein receptor. researchgate.netnih.gov

Prediction of Binding Sites and Modes for Gly-Leu-Ser

Molecular docking simulations can identify potential binding sites on a target protein for the Gly-Leu-Ser peptide. researchgate.netnih.gov By systematically exploring various conformations and orientations of the peptide within the protein's active site or other potential binding pockets, docking algorithms can predict the most energetically favorable binding mode. researchgate.net

These predictions are crucial for understanding the mechanism of action. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the peptide and specific amino acid residues of the protein. embl.deresearchgate.net For example, the serine residue's hydroxyl group in Gly-Leu-Ser might form a critical hydrogen bond with a polar residue in the receptor's binding pocket, while the leucine's bulky, nonpolar side chain could fit into a hydrophobic cavity. The glycine residue, with its minimal steric hindrance, may allow for greater conformational flexibility, enabling an optimal fit within the binding site. nih.gov

Energetic Analysis of Peptide-Receptor Interactions

A key output of molecular docking is the binding energy, which estimates the strength of the interaction between the ligand and the receptor. nsbmb.org.ngscispace.com Lower binding energies typically indicate a more stable and favorable interaction. By comparing the binding energies of Gly-Leu-Ser with those of other peptides or known inhibitors, researchers can rank their potential efficacy.

The total binding energy is a composite of various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy required for desolvation. Analyzing these components provides a more detailed picture of the driving forces behind the binding event. For instance, a significant electrostatic contribution would suggest that charge-charge interactions play a dominant role, whereas a large van der Waals component would highlight the importance of shape complementarity and hydrophobic packing.

Table 2: Example of Energetic Analysis from a Molecular Docking Study

LigandBinding Energy (kcal/mol)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Key Interacting Residues
Gly-Leu-Ser -8.5 -5.2 -3.3 Arg122, Asp81, Phe257
Control Peptide A-7.2-4.1-3.1Tyr12, Gln89
Control Peptide B-9.1-6.0-3.1Arg122, Trp286

Note: This table presents hypothetical data to illustrate the type of information obtained from energetic analysis in molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glycyl-L-leucyl-L-serine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov For Glycyl-L-leucyl-L-serine, QSAR studies would involve designing and synthesizing a library of its derivatives with systematic modifications to the peptide backbone or side chains. plos.orgnih.govnih.gov

The process begins with calculating a set of molecular descriptors for each derivative. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, hydrophobicity, and electronic properties. The biological activity of each derivative is then determined through experimental assays.

Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is developed that correlates the molecular descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of Gly-Leu-Ser, thereby guiding the design of more potent and selective compounds. researchgate.net This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. acs.org For instance, a QSAR model might reveal that increasing the hydrophobicity of the residue at a particular position enhances binding affinity, or that the presence of a hydrogen bond donor at another position is crucial for activity.

Biological Activities and Molecular Mechanisms of Glycyl L Leucyl L Serine

Role in Protein Synthesis and Turnover Pathways

As a peptide, Glycyl-L-leucyl-L-serine can be broken down into its fundamental components, which are then utilized in the continuous cycle of protein synthesis and degradation that is essential for cellular health and function.

Glycine (B1666218), L-leucine, and L-serine are all proteinogenic amino acids, meaning they are used by the cellular machinery to construct new proteins. semanticscholar.org Once liberated through the hydrolysis of the peptide, these amino acids enter the cell's amino acid pool. During the process of translation, they are attached to their specific transfer RNA (tRNA) molecules and delivered to the ribosome. The ribosome then sequentially adds these amino acids to a growing polypeptide chain according to the sequence encoded by messenger RNA (mRNA). L-serine, due to its polar hydroxyl side chain, is often located on the surface of proteins, contributing to their hydrophilicity and serving as a key site for post-translational modifications like phosphorylation, which regulates protein function. semanticscholar.orgnih.gov

Cellular repair is a dynamic process that heavily relies on the synthesis of new proteins and other essential molecules to replace damaged components. The availability of amino acids is a rate-limiting factor for the synthesis of proteins required for tissue repair and regeneration. biorxiv.org For instance, the expansion of muscle progenitor cell populations, which is crucial for repairing damaged muscle fibers, is dependent on the availability of serine and glycine. biorxiv.org These amino acids are necessary to support the production of antioxidants like glutathione (B108866) and for the cell cycle to proceed, enabling the generation of new cells to mend damaged tissues. biorxiv.org

Incorporation into Nascent Polypeptide Chains

Participation in Cellular Metabolism and Biosynthetic Precursor Roles

Beyond its role in protein structure, the L-serine component of the tripeptide is a versatile metabolic precursor, channeling its carbon skeleton into several critical biosynthetic pathways. researchgate.netwikipedia.orgfrontiersin.org

L-serine is a pivotal starting molecule for the synthesis of sulfur-containing amino acids in the body. nih.govwikipedia.org It initiates the transsulfuration pathway by condensing with homocysteine, a reaction catalyzed by the enzyme cystathionine (B15957) β-synthase. nih.govresearchgate.net This pathway ultimately leads to the production of cysteine. wikipedia.orgencyclopedia.pub In many microorganisms, L-cysteine is synthesized from L-serine in a two-step process. encyclopedia.pubencyclopedia.pubmdpi.com Cysteine is not only a component of many proteins but also a precursor for other important molecules like glutathione, a major cellular antioxidant. researchgate.netencyclopedia.pub The transsulfuration pathway also connects to the methionine cycle, as it provides a route for the disposal of homocysteine. nih.govnih.gov

Table 1: L-serine in the Synthesis of Sulfur-Containing Amino Acids

PrecursorPathwayKey EnzymeProduct(s)Biological Significance
L-serine, HomocysteineTranssulfuration PathwayCystathionine β-synthaseCysteine, Taurine, GlutathioneProtein synthesis, antioxidant defense, neuromodulation. nih.govresearchgate.netencyclopedia.pub
L-serineDirect Synthesis (in bacteria)Serine O-acetyltransferase, O-acetyl-L-serine sulfhydrylaseL-cysteineBuilding block for proteins and precursor for other sulfur-containing compounds. encyclopedia.pubencyclopedia.pubmdpi.com

L-serine is an indispensable precursor for the synthesis of major classes of lipids that are vital for the structure and function of cell membranes. semanticscholar.orgnih.govnih.gov The synthesis of all sphingolipids, a class of lipids abundant in the nervous system, begins with the condensation of L-serine and palmitoyl-CoA. nih.govresearchgate.net These lipids are not only structural components of membranes but also act as signaling molecules involved in cell differentiation, proliferation, and survival. nih.govresearchgate.net Furthermore, L-serine is a direct precursor for the synthesis of phosphatidylserine, an important phospholipid that plays a role in signaling pathways, particularly those related to apoptosis. nih.govnhri.org.tw In certain neurons, an external supply of L-serine is essential for the synthesis of both sphingolipids and phosphatidylserine. nih.govnhri.org.tw

Table 2: L-serine as a Precursor in Lipid Synthesis

Precursor(s)Lipid ClassKey ProductsPrimary Function
L-serine, Palmitoyl-CoASphingolipidsCeramides, Sphingomyelin, GangliosidesMembrane structure, cell signaling, myelin sheath components. nih.govnih.govresearchgate.net
L-serinePhospholipidsPhosphatidylserineMembrane component, signaling in apoptosis. semanticscholar.orgnih.govnhri.org.tw

L-serine plays a crucial role at the intersection of amino acid metabolism and one-carbon metabolism. nih.govcreative-proteomics.com It is the primary donor of one-carbon units to the folate cycle. nih.govnih.govresearchgate.net In a reaction catalyzed by serine hydroxymethyltransferase (SHMT), the side chain of L-serine is transferred to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. researchgate.netbiorxiv.org

These one-carbon units provided by serine are essential for numerous metabolic processes, including the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the regeneration of methionine from homocysteine. nih.govnih.gov The folate cycle is directly linked to the methionine cycle, as the one-carbon unit from serine can be used to methylate homocysteine to form methionine. nih.govresearchgate.net Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comnih.gov Thus, by feeding one-carbon units into this interconnected network, L-serine is fundamental for biosynthesis, redox balance, and epigenetic regulation. nih.govnih.gov

Contribution to Phospholipid and Sphingolipid Synthesis

Modulatory Effects on Immune Responses and Inflammatory Pathways

Peptides and their constituent amino acids are fundamental to the regulation of immune function. While direct studies on Glycyl-L-leucyl-L-serine are limited, the activities of its components and similar oligopeptides provide a framework for understanding its potential immunomodulatory and anti-inflammatory roles.

Immunoglobulin Synthesis and Immune Regulation

The building blocks of Gly-Leu-Ser—glycine, leucine (B10760876), and serine—are all implicated in immune system function. Serine and glycine metabolism, in particular, is deeply connected to the one-carbon metabolic pathway, which is essential for the synthesis of purines and pyrimidines. These are critical for the proliferation of immune cells like lymphocytes. wjgnet.com The amino acid L-serine itself is known to regulate immune responses and contributes to the development of immune organs and the differentiation of immune cells. nih.gov

Furthermore, oligopeptides have been demonstrated to possess immunomodulatory effects, potentially enhancing the activity of immune cells and thereby improving the body's defense mechanisms. Leucine, a branched-chain amino acid (BCAA), is not only a building block for proteins but also acts as a nutrient signal that can regulate the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial for the growth and proliferation of various cells, including those of the immune system. wjgnet.com Although direct evidence linking Gly-Leu-Ser to immunoglobulin synthesis is not prominent in the reviewed literature, the foundational roles of its constituent amino acids in immune cell proliferation and function suggest a potential supportive role.

Anti-inflammatory Mechanisms

The potential anti-inflammatory mechanisms of Gly-Leu-Ser can be inferred from the known properties of its amino acid components and similar peptide structures. L-serine has been shown to exert anti-inflammatory effects by reducing the production of several key pro-inflammatory cytokines. nih.gov Research indicates that L-serine can decrease the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov This is achieved, in part, through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammatory responses. nih.govfrontiersin.org

Peptides rich in hydrophobic amino acids, such as leucine, have also demonstrated significant anti-inflammatory activity. researchgate.net The presence of glycine in a peptide sequence is also considered to contribute to its anti-inflammatory capacity. researchgate.net Glycine can inhibit the activation of the NF-κB pathway and may blunt calcium influx in macrophages, thereby reducing the production of toxic free radicals. frontiersin.orgfrontiersin.org These mechanisms, associated with the individual amino acids in Gly-Leu-Ser, suggest that the tripeptide could potentially inhibit inflammatory pathways by modulating cytokine release and interfering with key signaling cascades like NF-κB. researchgate.netfrontiersin.org

Table 1: Inflammatory Factors Modulated by L-Serine

Inflammatory Factor Effect of L-Serine Signaling Pathway Implicated Reference
TNF-α Reduction NF-κB nih.govfrontiersin.org
IL-1β Reduction NF-κB, NLRP3 Inflammasome nih.govfrontiersin.org
IL-6 Reduction NF-κB nih.govfrontiersin.org

Antioxidative Properties and Oxidative Stress Mitigation

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous pathologies. Peptides are increasingly recognized for their antioxidant capabilities.

Free Radical Scavenging Activity of Gly-Leu-Ser

While direct studies quantifying the free radical scavenging activity of Gly-Leu-Ser are scarce, evidence from related compounds is suggestive. For example, Cyclo(glycyl-L-leucyl), a cyclic dipeptide with a similar composition, has been noted for its ability to scavenge free radicals. medchemexpress.com Generally, certain peptides can act as antioxidants, protecting cells from oxidative stress and potentially reducing cellular damage. The amino acid L-serine is also utilized as an antioxidant in various applications. frontiersin.org This suggests that Gly-Leu-Ser may contribute to mitigating oxidative stress, possibly by neutralizing damaging free radicals like hydroxyl radicals (·OH). researchgate.net

Metal Ion Chelation Capabilities

Certain amino acid residues within peptides can bind to metal ions, a process known as chelation. This can be a significant antioxidant mechanism, as it sequesters pro-oxidant metal ions like copper and iron, preventing them from participating in reactions that generate free radicals. The dipeptide portion of Gly-Leu-Ser has demonstrated this ability; Glycyl-L-serine can form a stable coordination complex with copper(II) ions. In this complex, the copper ion is bound by the dipeptide, showcasing the ligand potential of the peptide backbone and side chains.

The cyclic dipeptide Cyclo(glycyl-L-leucyl) also exhibits a chelating effect against metal ions. medchemexpress.com The ability of peptides to form coordination complexes with metal ions is a well-documented phenomenon and is considered a key mechanism for their application in nutrition and pharmaceuticals. nih.gov

Table 2: Examples of Peptides with Metal-Chelating Activity

Peptide/Compound Metal Ion(s) Chelated Significance Reference
Glycyl-L-serine Copper(II) Forms a stable square-planar complex, model for copper transport.
Cyclo(glycyl-L-leucyl) General Metal Ions Exhibits chelating effects. medchemexpress.com
Glycyl-L-Histydyl-L-Lysine (GHK) Copper(II) High affinity for copper, involved in wound healing and tissue repair. researchgate.net

Other Reported Bioactivities

Beyond immunomodulatory and antioxidant effects, peptides similar to Gly-Leu-Ser have been associated with other biological activities.

Neuromodulatory Effects : The related cyclic dipeptide, Cyclo(glycyl-L-leucyl), is described as a neuropeptide that can down-regulate dopamine (B1211576) receptors. This activity suggests potential applications in conditions characterized by dopaminergic supersensitivity. medchemexpress.com

Metabolic Regulation : The dipeptide Glycyl-L-Serine is an area of interest for its potential roles in metabolism and cellular signaling. ontosight.ai The amino acid leucine is a key activator of the mTOR pathway, a master regulator of cell growth, protein synthesis, and metabolism. Peptides containing leucine may therefore influence these fundamental cellular processes.

Precursor for Bioactive Molecules : As a short-chain peptide, Gly-Leu-Ser can be a precursor or intermediate in the synthesis of other biologically important molecules within the body. ontosight.ai

Table 3: List of Mentioned Compounds

Compound Name
Glycyl-L-leucyl-L-serine
Glycyl-L-serine
Cyclo(glycyl-L-leucyl)
L-serine
Glycine
L-leucine
L-cysteine
Glycyl-L-Histydyl-L-Lysine (GHK)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)

Antimicrobial Mechanisms

Membrane Disruption: A primary mechanism for many AMPs involves the perturbation and disruption of microbial cell membranes. researchgate.net This interaction is often driven by the peptide's amphiphilic nature, allowing it to interact with the lipid bilayer. The process can lead to the formation of pores or channels, causing leakage of intracellular contents and ultimately cell death. nih.gov

Intracellular Targeting: Some AMPs can translocate across the cell membrane without causing significant damage and act on intracellular targets. mdpi.com These mechanisms can include:

Inhibition of Nucleic Acid and Protein Synthesis: Some peptides can bind to DNA or RNA, interfering with replication and transcription, or inhibit ribosome function, thereby halting protein synthesis. mdpi.comresearchgate.net

Enzyme Inhibition: AMPs can also inhibit the activity of essential microbial enzymes.

The specific mechanism of any given peptide is dependent on its amino acid sequence, structure, and the properties of the target microbial membrane.

Neurotransmission Modulation

The modulation of neurotransmission by peptides is a complex process involving various interactions with the nervous system. While there is no specific research on Glycyl-L-leucyl-L-serine's role, the functions of its constituent amino acids and other peptides provide a basis for potential mechanisms.

Amino Acid Neurotransmitter Roles:

Glycine itself is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem, where it activates glycine receptors (GlyRs), which are ligand-gated chloride channels. nih.gov It also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission. nih.govnih.gov

L-serine serves as a precursor for both glycine and D-serine, another important neuromodulator that is a potent co-agonist at the glycine site of NMDA receptors. nih.govcambridge.org

Peptidergic Modulation: Bioactive peptides can act as neuromodulators, influencing the release, reception, and signaling of classical neurotransmitters. tmc.edu For instance, some peptides have been shown to allosterically modulate dopamine receptors, enhancing or diminishing the binding of dopamine agonists. nih.govresearchgate.net This modulation can occur at sites on the receptor that are distinct from the primary neurotransmitter binding site. researchgate.net Peptides like galanin are known to be involved in a wide range of physiological processes including pain modulation and mood regulation. cymitquimica.com

The potential for Glycyl-L-leucyl-L-serine to modulate neurotransmission would depend on its ability to interact with specific neural receptors or transporters, a property that requires direct experimental investigation.

Metabolic Pathways and Biosynthesis of Glycyl L Leucyl L Serine

De Novo Serine Synthesis Pathway from Glycolysis Intermediates

The primary route for endogenous serine production is the de novo serine synthesis pathway (SSP), which branches off from glycolysis. d-nb.inforesearchgate.net This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into serine through a sequence of three enzymatic reactions. aacrjournals.orgresearchgate.net The SSP is crucial not only for providing serine for protein synthesis but also for fueling numerous other biosynthetic pathways, including the production of nucleotides, lipids, and glutathione (B108866). d-nb.infoirb.hr Upregulation of this pathway is frequently observed in proliferating cells, such as in cancer, to meet the high metabolic demand for these essential building blocks. researchgate.netaacrjournals.orgbiorxiv.org

The conversion of 3-phosphoglycerate to serine is catalyzed by three key enzymes acting in succession. aacrjournals.orgresearchgate.net The process is initiated by Phosphoglycerate Dehydrogenase (PHGDH), which is the rate-limiting enzyme of the pathway. researchgate.netresearchgate.net

Table 1: Enzymes of the De Novo Serine Synthesis Pathway

Enzyme Abbreviation Substrate Product Function
Phosphoglycerate Dehydrogenase PHGDH 3-Phosphoglycerate 3-Phosphohydroxypyruvate Catalyzes the NAD+-dependent oxidation of 3-PG, the first and rate-limiting step of the pathway. researchgate.netirb.hr
Phosphoserine Aminotransferase 1 PSAT1 3-Phosphohydroxypyruvate O-Phospho-L-serine Transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming phosphoserine and α-ketoglutarate. irb.hrresearchgate.net

| Phosphoserine Phosphatase | PSPH | O-Phospho-L-serine | L-Serine | Catalyzes the final step, a hydrolysis reaction that removes the phosphate (B84403) group from phosphoserine to yield L-serine. researchgate.netirb.hr |

Interconversion between Serine and Glycine (B1666218) via Serine Hydroxymethyltransferase (SHMT)

Serine and glycine metabolism are tightly linked through the reversible reaction catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). nih.govportlandpress.com This enzyme is a critical component of one-carbon metabolism, a network of reactions that transfer one-carbon units for the synthesis of essential biomolecules. d-nb.infocreative-proteomics.com SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which play distinct roles in cellular metabolism. nih.govnih.gov The conversion of serine to glycine by SHMT is considered the primary source of one-carbon units within the cell. nih.govresearchgate.net

The SHMT-catalyzed reaction is dependent on the cofactor pyridoxal (B1214274) phosphate (PLP), or vitamin B6. ebi.ac.ukwikipedia.org In the forward reaction (serine to glycine), SHMT transfers the β-carbon of serine to the cofactor tetrahydrofolate (THF). wikipedia.orgcreative-proteomics.com This process yields glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key one-carbon donor for processes like thymidylate and purine (B94841) synthesis. wikipedia.orgcreative-proteomics.com The reaction mechanism involves the formation of a Schiff base between serine and PLP, followed by the abstraction of the hydroxymethyl group, which is then captured by THF. ebi.ac.uk

Table 2: Serine Hydroxymethyltransferase (SHMT) Reaction

Enzyme Cofactors Reaction Significance

| Serine Hydroxymethyltransferase (SHMT) | Pyridoxal Phosphate (PLP), Tetrahydrofolate (THF) | L-serine + THF ↔ Glycine + 5,10-methylene-THF + H₂O | Reversibly links serine and glycine metabolism; major source of one-carbon units for biosynthesis. creative-proteomics.comwikipedia.orgresearchgate.net |

The balance between serine and glycine pools is carefully regulated to meet cellular demands for protein synthesis, nucleotide production, and redox homeostasis. researchgate.net The directionality of the SHMT reaction can shift based on the relative availability of serine and glycine and the cellular need for one-carbon units. nih.gov For instance, a high demand for nucleotides can drive the conversion of serine to glycine to produce 5,10-CH2-THF. Conversely, glycine can be converted to serine if the cellular serine pool is depleted. nih.gov Studies in Chinese hamster ovary (CHO) cells have shown that the mitochondrial isoform, SHMT2, is the primary pathway for converting serine to glycine, highlighting the compartmentalization of this metabolic regulation. nih.gov The availability of these amino acids is also integrated with central carbon metabolism; for example, serine acts as an allosteric activator of pyruvate (B1213749) kinase M2 (PKM2), thereby influencing glycolytic flux. d-nb.infonih.gov

Mechanism of One-Carbon Unit Transfer

Amino Acid Transport Mechanisms for Glycine, Leucine (B10760876), and Serine

As the building blocks of the tripeptide, glycine, leucine, and serine must be transported into the cell from the extracellular environment. This is accomplished by a variety of amino acid transporter proteins, which are typically categorized into different systems based on their substrate specificity and ion dependence.

Glycine: Glycine transport is mediated by several systems, including the sodium-dependent Systems A and ASC, and specialized glycine transporters like GlyT1 (SLC6A9) and GlyT2 (SLC6A5). annualreviews.orgpnas.org In some cells, such as hepatocytes, a distinct sodium-dependent system is the primary mediator of glycine uptake. annualreviews.org

Leucine: As a branched-chain amino acid, leucine is primarily transported by the sodium-independent System L. annualreviews.org This system can also be regulated in response to the availability of its amino acid substrates. annualreviews.org

Serine: Serine is transported by broad-specificity, sodium-dependent transporters, primarily System A and System ASC. annualreviews.orgnih.gov

Research in cultured podocytes has identified mRNA for a range of neutral amino acid transporters, including ASCT1 and ASCT2, which are capable of transporting serine and leucine. nih.gov Furthermore, studies in Trypanosoma cruzi have shown that serine, glycine, and threonine appear to share a common transport system. biorxiv.org

Table 3: Major Amino Acid Transport Systems for Glycine, Leucine, and Serine

Transport System Key Substrates Ion Dependence General Function
System A Alanine, Serine, Proline, Glycine Na+-dependent Uptake of small, neutral amino acids. annualreviews.org
System ASC Alanine, Serine, Cysteine, Threonine Na+-dependent Transports a range of small, polar, neutral amino acids. annualreviews.orgnih.gov
System L Leucine, Isoleucine, Valine, Phenylalanine Na+-independent Transports large, hydrophobic, neutral amino acids. annualreviews.org

| System Gly (e.g., GlyT1, GlyT2) | Glycine | Na+/Cl--dependent | High-affinity glycine transport, crucial in the nervous system. pnas.org |

Post-Translational Modification Relevance to Glycyl-L-leucyl-L-serine Sequences (e.g., phosphorylation if relevant)

Once incorporated into a peptide chain, amino acid residues can undergo post-translational modifications (PTMs), which dramatically expand the functional capacity of proteins. wikipedia.orgbeckman.com The hydroxyl group on the side chain of serine makes it a frequent target for such modifications. wikipedia.orgbitesizebio.com

For a sequence like Glycyl-L-leucyl-L-serine, the most relevant PTM is phosphorylation. libretexts.org Phosphorylation is the addition of a phosphate group to an amino acid, a reaction catalyzed by enzymes called kinases. beckman.com Serine, threonine, and tyrosine are the most common sites of phosphorylation in eukaryotic proteins. beckman.comlibretexts.org

The addition of a negatively charged phosphate group to a serine residue can induce significant conformational changes in a peptide or protein, alter its interactions with other molecules, and regulate its activity. researchgate.net For example, research on peptides containing ATCUN motifs (amino-terminal Cu(II) and Ni(II) binding motifs) has shown that phosphorylation of a nearby serine residue can significantly weaken the peptide's affinity for copper ions, suggesting that phosphorylation can be a mechanism to regulate metal binding. acs.org While the synthesis of multiply phosphorylated peptides can be challenging, it is a critical process for regulating the function of proteins like the tau protein, which is implicated in Alzheimer's disease. mpg.de

Compound Glossary

Table 4: List of Mentioned Compounds

Compound Name Abbreviation
3-Phosphoglycerate 3-PG
3-Phosphohydroxypyruvate
5,10-methylenetetrahydrofolate 5,10-CH2-THF
Glutamate
Glycine Gly
Glycyl-L-leucyl-L-serine
L-Serine Ser
Leucine Leu
O-Phospho-L-serine
Pyridoxal phosphate PLP
Tetrahydrofolate THF

Analytical Techniques for the Characterization and Quantification of Glycyl L Leucyl L Serine

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of peptides, offering high-resolution separation of complex mixtures and enabling the assessment of purity. The choice of chromatographic method depends on the specific properties of the peptide, such as its hydrophobicity and net charge.

High-Performance Liquid Chromatography (HPLC) for Gly-Leu-Ser Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of peptides like Gly-Leu-Ser. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov This method separates molecules based on their hydrophobicity. nih.gov In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. Peptides are eluted from the column by a gradient of increasing organic solvent, with more hydrophobic peptides being retained longer. nih.gov

A study on the analysis of amino acids in seaweed utilized RP-HPLC with pre-column derivatization using phenylisothiocyanate (PITC). researchgate.net While this was for individual amino acids, similar derivatization strategies can be employed for peptides to enhance detection. The separation was achieved on an ODS2 column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and an acetonitrile-water mixture. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Peptide Analysis

Parameter Typical Condition Reference
Column C18 silica-based (e.g., 4.6 mm i.d.) hplc.eugoogle.com
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water hplc.eu
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) hplc.eu
Gradient Increasing percentage of Mobile Phase B over time google.com
Flow Rate ~1 mL/min for analytical columns hplc.eu

| Detection | UV absorbance at 214 nm or 220 nm | google.com |

Ion-Exchange Chromatography for Amino Acid Separation

Ion-exchange chromatography (IEC) separates molecules based on their net charge, which is dependent on the pH of the mobile phase. researchgate.net This technique is highly effective for the separation of peptides and their constituent amino acids after hydrolysis. researchgate.netnih.gov193.16.218 The charge on Gly-Leu-Ser arises from its N-terminal amino group and C-terminal carboxyl group. The serine residue's side chain is polar but uncharged at neutral pH.

In IEC, a charged stationary phase (either an anion or cation exchanger) is used. pressbooks.pub Cation exchangers have a negative charge and bind positively charged molecules (cations), while anion exchangers have a positive charge and bind negatively charged molecules (anions). pressbooks.pub The separation of peptides is achieved by carefully controlling the pH and ionic strength of the eluting buffer. nih.gov For instance, at a pH below its isoelectric point (pI), Gly-Leu-Ser will have a net positive charge and bind to a cation-exchange column. It can then be eluted by increasing the pH or the salt concentration of the mobile phase. IEC is also the foundational method used in automated amino acid analyzers for quantifying the amino acid composition of a peptide following acid hydrolysis. 193.16.218nih.gov

Spectrophotometric Assays for Glycyl-L-leucyl-L-serine Detection

Direct spectrophotometric detection of Gly-Leu-Ser is challenging due to the absence of a strong chromophore in its structure. The peptide bond absorbs UV light at low wavelengths (~190-230 nm), but this region is prone to interference from other substances. Therefore, detection often relies on derivatization or, more commonly, on assays targeting its constituent amino acids after hydrolysis.

Enzymatic Assay Methods for L-Serine Quantification

Following the hydrolysis of the Gly-Leu-Ser peptide into its individual amino acids, the concentration of L-serine can be determined using highly specific enzymatic assays. nih.gov These assays offer an accurate and rapid method for quantification. nih.gov

One such method involves a two-step enzymatic reaction. nih.gov

Serine-glyoxylate aminotransferase (SGAT) catalyzes the transamination of L-serine with glyoxylate (B1226380) to produce hydroxypyruvate. nih.gov

Hydroxypyruvate reductase (HPR) then reduces the hydroxypyruvate to D-glycerate, a reaction that involves the oxidation of NADH to NAD+. nih.gov

The amount of L-serine is determined by measuring the decrease in NADH concentration, which can be monitored spectrophotometrically by the change in absorbance at 340 nm. nih.gov A comparison of this enzymatic method with results from an amino acid analyzer showed a high correlation coefficient of 0.9963, demonstrating its accuracy. nih.gov

Fluorometric assay kits are also commercially available for the quantification of L-serine. mybiosource.comwindows.net These assays are often based on the conversion of L-serine to D-serine by serine racemase. windows.net The D-serine is then metabolized, leading to an intermediate product that reacts with a probe to generate a stable fluorophore, which can be measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). windows.netcreativebiomart.net These kits are highly sensitive, with detection limits of less than 1 µM serine. windows.net

Table 2: Features of a Commercial Fluorometric DL-Serine Assay Kit

Feature Specification Reference
Principle Enzymatic conversion and fluorometric detection windows.net
Detection Limit < 1 µM Serine windows.net
Wavelengths Excitation/Emission = 535/587 nm windows.net
Application Quantification of D-Serine and total DL-Serine windows.net

| Sample Types | Biological fluids (plasma, serum, CSF), tissue homogenates, cell lysates | windows.net |

Microbiological Assays for Growth Response Studies with Gly-Leu-Ser (If applicable)

Microbiological assays are based on the principle that the growth of certain microorganisms is proportional to the concentration of an essential nutrient in the medium. researchgate.net These assays can be used to determine the concentration of amino acids and peptides. For example, Lactobacillus casei is an organism frequently used in microbiological assays for various B vitamins and amino acids. researchgate.net

The growth response of L. casei to L-serine and its peptides has been studied. researchgate.net In a chemically defined medium lacking certain nutrients, the addition of Gly-Leu-Ser could potentially stimulate growth if the organism can either transport the peptide directly or hydrolyze it extracellularly to utilize the constituent amino acids. Studies have shown that for L. casei, peptides of serine can exhibit enhanced activity compared to the free amino acid, suggesting the presence of efficient peptide transport systems. researchgate.net The growth of the microorganism is typically measured by turbidity (optical density) after a specific incubation period and is compared to a standard curve prepared with known concentrations of the analyte.

The ability of bacteria to utilize peptides is dependent on specific transport systems, such as the oligopeptide permease (Opp) system found in bacteria like Bacillus subtilis. microbiologyresearch.org This system includes an extracellular solute-binding protein, OppA, which binds peptides and delivers them to a membrane-bound transporter. microbiologyresearch.org The specificity of such binding proteins determines which peptides can be taken up and utilized by the cell, forming the basis for the specificity of a microbiological growth assay.

Emerging Research Directions and Future Perspectives on Glycyl L Leucyl L Serine

Development of Peptidomimetics Based on the Gly-Leu-Ser Motif

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.com The transformation of peptides into drug-like peptidomimetics is a well-established strategy in the development of new therapeutics. mdpi.com This approach often involves modifying the peptide's backbone or side chains. mdpi.com

Strategies for developing peptidomimetics that could be applied to the Gly-Leu-Ser motif include:

Amide Bond Isosteres : Replacing the peptide bonds (-CO-NH-) with more stable linkages, such as triazoles or thioamides, can increase resistance to proteases. mdpi.com

Cyclization : Introducing cyclic constraints can reduce conformational flexibility. This often enhances stability against enzymes and can improve receptor binding and membrane permeability. rsc.org

Amino Acid Modification : Substituting the natural L-amino acids with D-isomers or other non-natural amino acids can prevent recognition by proteases. rsc.org

While specific research into peptidomimetics of Gly-Leu-Ser is not widely documented, the principles of peptidomimetic design are broadly applicable. For instance, research on the tripeptide Gly-His-Lys has led to the development of numerous derivatives for applications in medicine and dermatology, demonstrating the potential of modifying simple peptides to enhance their activity. researchgate.net Future research could apply these established techniques to the Gly-Leu-Ser sequence to explore its therapeutic potential.

Investigation of Gly-Leu-Ser in Advanced Biomaterials and Nanosystems

Peptides are increasingly used in the design of advanced biomaterials and nanosystems for applications ranging from drug delivery to tissue engineering. Their biocompatibility and specific biological activities make them ideal building blocks. The Gly-Leu-Ser sequence and similar motifs have potential applications in this field.

Glycine-rich regions in peptides can enhance conformational flexibility and are known for their biocompatibility and low immunogenicity, which may facilitate integration into hydrogels or conjugation to nanoparticles. vulcanchem.com Leucine (B10760876) contributes hydrophobicity, which can drive self-assembly processes crucial for forming nanostructures. mdpi.com Serine, with its hydroxyl group, offers a site for modification and hydrogen bonding, contributing to structural stability and interaction with aqueous environments.

Examples of related peptide sequences in biomaterials research include:

An Arg-Gly-Gly-Ser-Leu-Ser peptide, which shares the Ser-Leu-Ser motif, has been noted for its potential in drug delivery systems and for enhancing the stability of protein-based therapeutics. vulcanchem.com

A longer peptide containing a -Pro-Leu-Ser-Leu- sequence has been incorporated into nanosystems designed as carriers for hydrophobic drugs. researchgate.net

Peptide-based prodrugs have been designed where cleavage of a Gly-Leu bond by specific enzymes, such as matrix metalloproteases, triggers the release of a therapeutic agent like doxorubicin. omicsonline.org

Although direct studies on Gly-Leu-Ser in biomaterials are limited, the properties of its constituent amino acids and the use of similar motifs in existing research suggest a promising future. Future investigations could focus on synthesizing self-assembling materials based on the Gly-Leu-Ser motif for controlled drug release or as scaffolds for cell culture.

Exploration of Gly-Leu-Ser in Systems Biology and Metabolomics Contexts

Systems biology and metabolomics offer a high-level view of how molecules like Gly-Leu-Ser function within complex biological networks. semanticscholar.org Metabolomics studies enable the characterization of metabolic phenotypes and can identify biomarkers for various diseases. semanticscholar.org The constituent amino acids of Gly-Leu-Ser—glycine (B1666218), leucine, and serine—are all central players in cellular metabolism.

L-serine is a non-essential amino acid that serves as a precursor for numerous other important molecules, including glycine, lipids, and nucleotides. nih.gov Metabolomics analysis following L-serine supplementation has shown a corresponding increase in serum glycine levels, as glycine can be directly synthesized from L-serine. nih.gov Leucine is not only a substrate for protein synthesis but also acts as a critical signaling molecule that can stimulate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. agriculturejournals.cz

A key study investigated the effects of the dipeptide Glycyl-L-leucine (Gly-Leu) on chicken intestinal epithelial cells (IECs). The findings from this research provide a strong basis for understanding the potential roles of the closely related Gly-Leu-Ser tripeptide.

Treatment GroupKey FindingsSignificance
Gly-Leu Significantly increased cell viability and proliferation of IECs.Suggests a role in promoting gut health and integrity.
Upregulated the mRNA and protein expression of mTOR and its downstream targets (S6K1, 4EBP1).Demonstrates activation of the mTOR signaling pathway, a key regulator of protein synthesis. agriculturejournals.cz
Promoted protein synthesis more effectively than glycine alone.Highlights that small peptides can have stronger biological effects than their individual amino acids. agriculturejournals.cz

These findings strongly suggest that small peptides like Gly-Leu, and likely Gly-Leu-Ser, are not just intermediates in protein digestion but act as important signaling molecules. agriculturejournals.cz Future research using systems biology approaches could further map the signaling cascades initiated by Gly-Leu-Ser and explore its metabolic fate and influence in different cell types and organisms.

Unraveling Undiscovered Biological Roles of Glycyl-L-leucyl-L-serine in Diverse Organisms

While the specific biological roles of the Gly-Leu-Ser tripeptide are largely yet to be discovered, research on its components and related small peptides provides significant clues. The primary function of peptides is often determined by the sequence of their amino acids. libretexts.org

The most direct evidence for the biological activity of a related peptide comes from the study of Gly-Leu, which was shown to promote the proliferation and protein synthesis of chicken intestinal epithelial cells. agriculturejournals.cz This suggests that Gly-Leu-Ser could have similar or related functions in regulating cell growth and metabolism, particularly in the intestine.

Potential areas for future investigation into the biological roles of Gly-Leu-Ser include:

Signaling in Nutrient Sensing : Like leucine and the Gly-Leu dipeptide, Gly-Leu-Ser may act as a signaling molecule that informs cells about the availability of amino acids, influencing major metabolic pathways like mTOR. agriculturejournals.cz

Neuro-activity : L-serine is a precursor to D-serine, a critical co-agonist of NMDA receptors in the brain, which are involved in learning, memory, and synaptic plasticity. nih.gov Investigating whether Gly-Leu-Ser can be transported into the central nervous system and influence serine metabolism could reveal novel neurological functions.

Metabolic Regulation : L-serine participates in complex metabolic networks, including the synthesis of sphingolipids and ceramides, which are crucial for neuronal genesis and survival. nih.gov The Gly-Leu-Ser peptide could potentially modulate these pathways.

Host-Microbiome Interactions : The gut microbiome produces and consumes a vast array of small peptides. Gly-Leu-Ser could function as a signaling molecule between gut bacteria and the host, influencing intestinal health and immune responses.

The study of small peptides is a rapidly advancing field. As analytical techniques become more sensitive, the diverse and previously unknown roles of specific peptides like Glycyl-L-leucyl-L-serine in various organisms will likely be uncovered.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.